

In-Depth Technical Guide to the Spectral Data of 3-Bromopropylamine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromopropylamine
hydrobromide

Cat. No.: B145992

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-bromopropylamine hydrobromide**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed spectral analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **3-bromopropylamine hydrobromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.1 (broad s)	Singlet (broad)	3H	-NH ₃ ⁺
3.63 (t)	Triplet	2H	-CH ₂ -Br
3.05 (t)	Triplet	2H	-CH ₂ -NH ₃ ⁺
2.25 (p)	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

Solvent: DMSO-d₆, Instrument: 400 MHz

¹³C NMR Spectral Data

While a specific peak list for **3-Bromopropylamine hydrobromide** is not readily available in public databases, the expected chemical shifts can be estimated based on the functional groups present.

Chemical Shift (ppm)	Assignment
~38	-CH ₂ -NH ₃ ⁺
~32	-CH ₂ -Br
~30	-CH ₂ -CH ₂ -CH ₂ -

Note: These are approximate values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **3-bromopropylamine hydrobromide** is characterized by the following absorption bands, indicative of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-2800	Strong, Broad	N-H stretch (from -NH ₃ ⁺)
~2950	Medium	C-H stretch (aliphatic)
~1600	Medium	N-H bend (asymmetric)
~1500	Medium	N-H bend (symmetric)
~1250	Medium	C-N stretch
~650	Medium	C-Br stretch

Note: The broadness of the N-H stretching band is a characteristic feature of primary amine salts due to hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum of the free base, 3-bromopropylamine, provides valuable information about the molecule's fragmentation pattern under electron ionization.

m/z	Relative Intensity	Possible Fragment
137/139	Low	[M] ⁺ (Molecular ion peak with isotopic pattern for Br)
108/110	Medium	[M - CH ₂ NH ₂] ⁺
56	High	[CH ₂ =CH-CH ₂ NH ₂] ⁺
43	High	[CH ₂ =NH ₂] ⁺
30	Base Peak	[CH ₂ =NH] ⁺

Note: The mass spectrum of the hydrobromide salt may show different fragmentation patterns, and the molecular ion of the salt itself is typically not observed under standard electron ionization conditions.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **3-bromopropylamine hydrobromide**.

Materials:

- **3-Bromopropylamine hydrobromide** sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **3-bromopropylamine hydrobromide** and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.

- Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
 - Process the data similarly to the ¹H spectrum.
 - Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality FT-IR spectrum of solid **3-bromopropylamine hydrobromide**.

Materials:

- **3-Bromopropylamine hydrobromide** sample
- FT-IR grade potassium bromide (KBr), dried
- Agate mortar and pestle
- Pellet press and die
- FT-IR spectrometer

Procedure:

- Sample Preparation: Place a small amount (1-2 mg) of **3-bromopropylamine hydrobromide** and approximately 100-200 mg of dry KBr powder into an agate mortar.
- Grinding: Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.

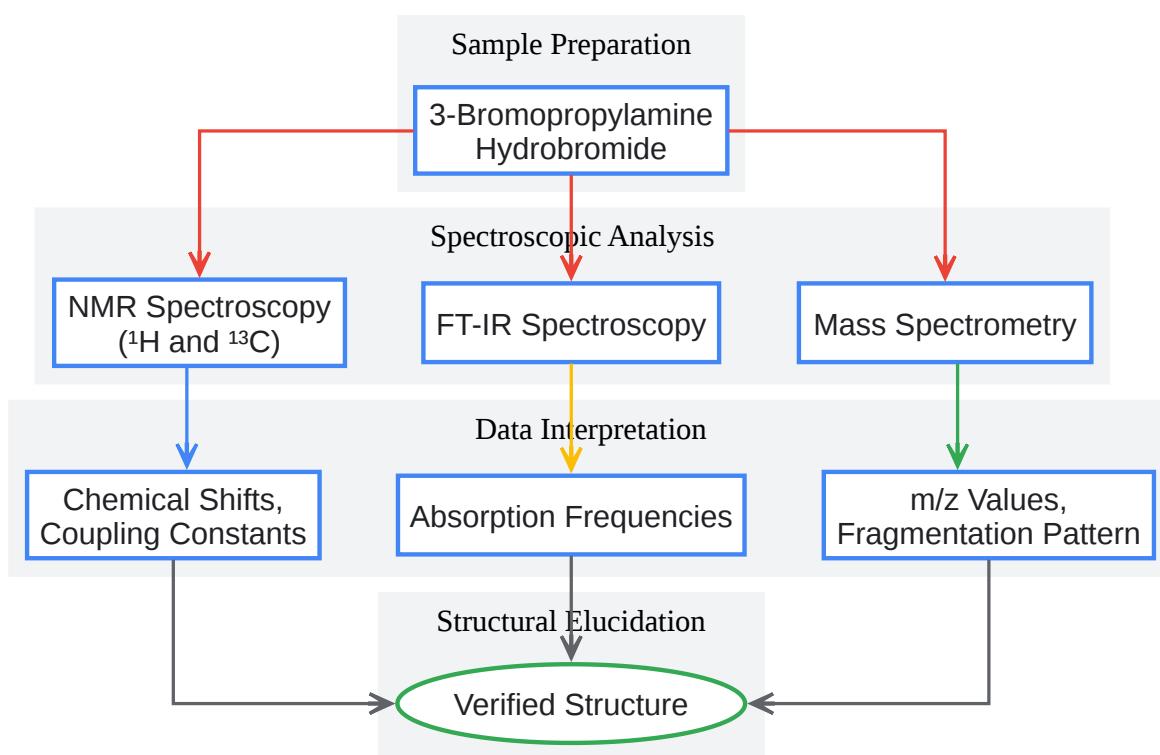
- Pellet Formation: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press.
- Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
- Spectrum Acquisition:
 - Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum should be displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and fragment ions of 3-bromopropylamine.

Materials:

- 3-Bromopropylamine (free base) sample
- Mass spectrometer with an electron ionization source


Procedure:

- Sample Introduction: Introduce a small amount of the volatile 3-bromopropylamine sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the molecules.

- Mass Analysis: Accelerate the resulting positively charged ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their m/z ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
- Data Analysis: Identify the molecular ion peak and the major fragment ions to elucidate the structure of the compound. For amine hydrobromide salts, a soft ionization technique like Electrospray Ionization (ESI) is often preferred to observe the protonated molecule.

Visualizations

Logical Workflow for Spectral Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of spectral data acquisition and analysis.

Chemical Structure and Spectral Data Correlation

Caption: Correlation of chemical structure with spectral data.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 3-Bromopropylamine Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145992#3-bromopropylamine-hydrobromide-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com